BMS-986104 was developed by Bristol-Myers Squibb and is classified under the category of sphingosine-1-phosphate receptor modulators. Its chemical structure allows it to selectively activate the S1P1 receptor while minimizing effects on other S1P receptors, which is crucial for reducing side effects associated with cardiovascular and pulmonary functions .
The synthesis of BMS-986104 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The process includes:
Technical details indicate that the synthesis achieves high yields through careful control of reaction conditions, including temperature and solvent choice, ensuring the integrity of sensitive intermediates .
BMS-986104 has a complex molecular structure characterized by specific functional groups that confer its biological activity.
The molecular structure has been confirmed through techniques such as X-ray crystallography, revealing insights into its conformational flexibility and binding interactions with target receptors .
BMS-986104 undergoes various chemical reactions during its synthesis and in biological systems:
Technical analyses have shown that modifications to the chemical structure can significantly impact both potency and selectivity towards the S1P receptors .
BMS-986104 operates primarily through modulation of the S1P1 receptor.
Data from preclinical studies indicate that BMS-986104 effectively reduces lymphocyte egress from lymphoid tissues, thereby modulating immune responses beneficial in autoimmune conditions .
Relevant analyses have confirmed that these properties are conducive for formulation into pharmaceutical preparations aimed at treating autoimmune diseases .
BMS-986104 shows promise in various scientific applications:
Clinical trials have demonstrated its efficacy and safety profile, positioning BMS-986104 as a leading candidate for future therapeutic development in managing autoimmune diseases .
BMS-986104 hydrochloride (CAS: 1622180-39-5) is a stereochemically complex molecule with the molecular formula C₂₂H₃₆ClNO and a molecular weight of 365.98 g/mol. The compound features three defined stereocenters in an absolute configuration, denoted as (1R,3S)-1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol hydrochloride [6] [9]. The stereochemical arrangement is critical for its biological activity, as confirmed by chiral separation techniques during synthesis [2]. The hydrochloride salt enhances stability and solubility relative to the free base (BMS-986104, CAS: 1622180-31-7).
The SMILES notation (OC[C@@]1(C[C@@](CC1)([H])C2=CC=C(C[C@@H](CC3)CCCCCC)C3=C2)N.Cl
) and InChIKey (WCKKBCDBFSCZPU-VELQMZPHSA-N
) encode its spatial geometry, highlighting the cyclopentane core linked to a tetrahydronaphthalene moiety via a chiral hexyl chain [1] [6]. This configuration enables selective binding to the S1P1 receptor, a property lost in racemic mixtures [8].
Table 1: Molecular Characteristics of BMS-986104 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₆ClNO |
Molecular Weight | 365.98 g/mol |
Stereocenters | 3 (absolute configuration) |
CAS Number (Hydrochloride) | 1622180-39-5 |
CAS Number (Free Base) | 1622180-31-7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 55.48 Ų |
The synthesis of BMS-986104 hydrochloride employs asymmetric catalysis and chiral resolution to achieve the required stereopurity. A pivotal intermediate is (R)-6-hexyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, which undergoes stereoselective aldol condensation with a chiral cyclopentane derivative [8]. The synthesis route involves:
The process achieves high yields (reported >80%) through optimized reaction conditions, including temperature-controlled steps (−20°C to 25°C) and palladium-catalyzed cross-coupling [8]. Alternative salt forms (malate, phosphate) have been synthesized but show reduced stability compared to the hydrochloride [2] [4].
Table 2: Key Synthetic Intermediates and Their Roles
Intermediate | Function | Stereochemical Outcome |
---|---|---|
(R)-6-Hexyl-5,6,7,8-tetrahydronaphthalene | Core scaffold precursor | Establishes (R)-chiral center |
(1R,3S)-1-Aminocyclopentanemethanol | Amine-alcohol building block | Sets (1R,3S) configuration |
Boron-ate complex | Enables C-C bond formation | Controls hexyl chain stereochemistry |
BMS-986104 hydrochloride is a white to off-white crystalline powder with limited aqueous solubility (0.1–1 mg/mL) but high solubility in dimethyl sulfoxide (DMSO; >50 mg/mL) [2] [8]. Its partition coefficient (LogP) is 3.64 for the free base and 2.98 for the hydrochloride, indicating moderate lipophilicity [7] [10]. Key stability challenges include:
The hydrochloride salt improves stability relative to the free base, with a shelf life >2 years when stored desiccated at −20°C [2].
While single-crystal X-ray diffraction data for BMS-986104 hydrochloride remains unpublished, conformational analyses via NMR and computational modeling reveal a folded structure where the hexyl chain and tetrahydronaphthalene adopt equatorial positions relative to the cyclopentane ring [6] [8]. This geometry facilitates receptor binding by positioning the amino group and hydroxymethyl moiety for interactions with S1P1 transmembrane residues.
Molecular docking studies indicate that the (1R,3S,6R)-isomer binds S1P1’s orthosteric site via:
Table 3: Experimental and Computational Structural Insights
Method | Key Findings | Implications |
---|---|---|
NMR Spectroscopy | Cyclopentyl C3-H bond aligns with tetrahydronaphthalene plane | Stabilizes bioactive conformation |
Molecular Docking | Salt bridge with Glu121; H-bonds with Tyr29/Ser124 | Explains S1P1 bias vs. S1P3 |
Comparative Modeling | Hexyl chain inserts into hydrophobic cleft of S1P1 | Rationalizes reduced cardiovascular side effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7